Cas no 611-33-6 (8-Chloroquinoline)
8-Chloroquinoline Chemical and Physical Properties
Names and Identifiers
-
- 8-Chloroquinoline
- 8-Chlor-chinolin
- 8-chloro-quinoline
- EINECS 210-265-6
- Quinoline,8-chloro
- NSC 56815
- EN300-49193
- A26299
- SCHEMBL692866
- CHEBI:48985
- U4UPA3J2CR
- Z362567890
- NS00034579
- 2-AMINO-1-(2,4-DIMETHOXY-PHENYL)-ETHANONEOXIME
- MFCD00047618
- NSC-56815
- UNII-U4UPA3J2CR
- Q27121421
- FT-0621529
- CCRIS 3982
- AMS_CNC_ID-295179962
- BCP19319
- 611-33-6
- DS-0488
- 8-Chloroquinoline, AldrichCPR
- SMSSF-0625496
- Quinoline, 8-chloro-
- AM20070106
- SB67502
- 8-Chloro-quinolin;Quinoline, 8-chloro-
- DTXSID9060601
- BB 0253868
- NSC56815
- 8-choloroquinoline
- SY017667
- CS-W004943
- AKOS005257130
- J-519428
- DB-029390
- DTXCID4042965
- 210-265-6
-
- MDL: MFCD00047618
- Inchi: 1S/C9H6ClN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H
- InChI Key: RUSMDMDNFUYZTM-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC2=CC=CN=C21
Computed Properties
- Exact Mass: 163.01900
- Monoisotopic Mass: 163.019
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 12.9A^2
Experimental Properties
- Color/Form: Not available
- Density: 1.280(lit.)
- Melting Point: -20 ºC
- Boiling Point: 288°C(lit.)
- Flash Point: 145.2℃
- Refractive Index: 1.6450-1.6480
- Water Partition Coefficient: dissolution
- PSA: 12.89000
- LogP: 2.88820
- Solubility: Not available
- FEMA: 2703
8-Chloroquinoline Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: R36/37/38
- Safety Instruction: S37/39-S26-S36/37/39
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,Room Temperature
8-Chloroquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
8-Chloroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153510-5G |
8-Chloroquinoline |
611-33-6 | >98.0%(GC) | 5g |
¥140.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153510-1g |
8-Chloroquinoline |
611-33-6 | >98.0%(GC) | 1g |
¥29.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153510-25G |
8-Chloroquinoline |
611-33-6 | >98.0%(GC) | 25g |
¥316.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153510-100g |
8-Chloroquinoline |
611-33-6 | >98.0%(GC) | 100g |
¥1011.90 | 2023-09-03 | |
| Fluorochem | 046476-1g |
8-Chloroquinoline |
611-33-6 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 046476-5g |
8-Chloroquinoline |
611-33-6 | 98% | 5g |
£19.00 | 2022-03-01 | |
| Fluorochem | 046476-10g |
8-Chloroquinoline |
611-33-6 | 98% | 10g |
£35.00 | 2022-03-01 | |
| Fluorochem | 046476-25g |
8-Chloroquinoline |
611-33-6 | 98% | 25g |
£83.00 | 2022-03-01 | |
| Chemenu | CM121458-100g |
8-Chloroquinoline |
611-33-6 | 98% | 100g |
$224 | 2021-08-06 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS004725-100MG |
8-Chloroquinoline |
611-33-6 | 100mg |
¥952.83 | 2023-11-10 |
8-Chloroquinoline Suppliers
8-Chloroquinoline Related Literature
-
1. 712. The structures of some monoquaternary salts of 5-substituted 4 : 7-phenanthrolinesW. O. Sykes J. Chem. Soc. 1953 3543
-
Quan Gan,Fei Li,Guoping Li,Brice Kauffmann,Junfeng Xiang,Ivan Huc,Hua Jiang Chem. Commun. 2010 46 297
-
Yan Liu,Jia Yuan,Zi-Fei Wang,Si-Hao Zeng,Meng-Yue Gao,Mei-Lin Ruan,Jian Chen,Guang-Ao Yu Org. Biomol. Chem. 2017 15 5805
-
Kai Zhang,Chunmiao Ma,Ning Li,Chaocao Lu,Dongyao Li,Shitao Fu,Quan Gan Chem. Commun. 2019 55 10968
-
Hong-Yu Zhang,Meng Sun,Yan-Na Ma,Qiu-Ping Tian,Shang-Dong Yang Org. Biomol. Chem. 2012 10 9627
Additional information on 8-Chloroquinoline
8-Chloroquinoline: A Comprehensive Overview
8-Chloroquinoline, also known by its CAS number CAS No. 611-33-6, is a heterocyclic aromatic compound that has garnered significant attention in various fields of chemistry and materials science. This compound is a derivative of quinoline, a bicyclic structure consisting of a benzene ring fused with a pyridine ring, with a chlorine atom substituted at the 8th position. The unique electronic properties and structural features of 8-Chloroquinoline make it a valuable compound in both academic research and industrial applications.
The synthesis of 8-Chloroquinoline can be achieved through various methods, including the Skraup oxidation, which involves the oxidation of chloroaniline derivatives, and the Friedlander synthesis, which typically employs an o-amino aryl halide and an aldehyde or ketone. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis routes, such as microwave-assisted synthesis and catalytic processes that minimize the use of hazardous reagents.
8-Chloroquinoline exhibits interesting chemical properties due to the electron-withdrawing effect of the chlorine substituent at the 8th position. This substitution pattern significantly influences the compound's reactivity, stability, and electronic characteristics. For instance, the presence of chlorine enhances the electrophilicity of the quinoline ring, making it more susceptible to nucleophilic attacks in various organic reactions. Additionally, the compound's UV-vis absorption properties have been extensively studied, revealing potential applications in optoelectronic materials.
In terms of applications, 8-Chloroquinoline has found utility in several areas:
- Pharmaceuticals: The compound serves as an intermediate in the synthesis of various bioactive molecules, including antitumor agents and antibiotics.
- Materials Science: Due to its aromaticity and conjugated π-system, 8-Chloroquinoline is used as a building block for constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs).
- Sensors: The compound's ability to interact with metal ions has led to its use in designing sensors for detecting heavy metals in environmental samples.
A recent study published in the Journal of Organic Chemistry highlighted the use of CAS No. 611-33-6-based compounds in developing novel anticancer drugs. Researchers demonstrated that derivatives of 8-Chloroquinoline exhibit selective cytotoxicity against cancer cells by targeting specific cellular pathways. This finding underscores the potential of this compound in drug discovery and development.
The structural versatility of CAS No. 611-33-6-based compounds also makes them ideal candidates for exploring new chemical reactions and mechanisms. For example, recent investigations into their participation in C-H activation reactions have opened up new avenues for constructing complex organic molecules with high precision.
In conclusion, CAS No. 611-33-6, or 8-Chloroquinoline, stands as a testament to the intricate relationship between chemical structure and functionality. Its diverse applications across multiple disciplines highlight its significance in modern chemistry. As research continues to uncover new properties and uses for this compound, it is poised to play an even more prominent role in advancing scientific knowledge and technological innovation.
611-33-6 (8-Chloroquinoline) Related Products
- 703-66-2(6,8-Dichloroquinoline)
- 855763-24-5(4,5,8-trichloroquinoline)
- 855763-15-4(4,6,8-trichloroquinoline)
- 10166-44-6(Acridine, 4,9-dichloro-)
- 53924-05-3(7-Chloro-1H-indole)
- 21617-12-9(4,8-Dichloroquinoline)
- 28814-25-7(Acridine, 4-chloro-)
- 58910-95-5(9H-Carbazole, 1,3,6-trichloro-)
- 612-59-9(3-Chloroquinoline)
- 703-49-1(7,8-Dichloroquinoline)